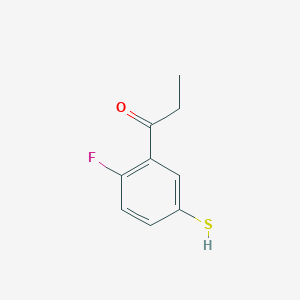

1-(2-Fluoro-5-mercaptophenyl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9FOS |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1-(2-fluoro-5-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H9FOS/c1-2-9(11)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3 |

InChI Key |

ABANOHZCYWTAKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)S)F |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 1 2 Fluoro 5 Mercaptophenyl Propan 1 One

Retrosynthetic Approaches and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 1-(2-Fluoro-5-mercaptophenyl)propan-1-one, the primary disconnections focus on the carbon-carbon and carbon-heteroatom bonds that form the key functional groups.

A primary retrosynthetic disconnection breaks the bond between the aromatic ring and the propanone side chain, suggesting a Friedel-Crafts acylation reaction. This approach identifies propanoyl chloride or propanoic anhydride (B1165640) as one precursor and a substituted fluorothiophenol as the other.

Further disconnection of the fluorothiophenol precursor involves cleaving the carbon-sulfur and carbon-fluorine bonds. The order of these disconnections is critical to a successful synthesis, as the directing effects of the existing substituents will influence the regioselectivity of subsequent reactions. Two plausible retrosynthetic pathways emerge:

Pathway A : Disconnecting the thiol group first leads to a 2-fluoroaniline (B146934) or a related precursor. The thiol can be introduced via a Sandmeyer-type reaction on a diazonium salt or through nucleophilic aromatic substitution.

Pathway B : Disconnecting the fluorine atom first suggests a precursor such as a 4-mercaptophenyl derivative. The introduction of fluorine onto an aromatic ring can be challenging and often requires specific reagents.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Precursor Synthesis and Functional Group Introduction

The successful synthesis of this compound hinges on the efficient and regioselective introduction of its three key functional groups onto the aromatic ring.

Introduction of the Fluorine Atom

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, each with its own advantages and limitations.

One common method is the Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an appropriate aniline (B41778) precursor. While effective for introducing a single fluorine atom, this method requires careful handling of diazonium intermediates.

Another approach is electrophilic fluorination . Reagents such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor® can directly introduce a fluorine atom onto an electron-rich aromatic ring. However, the regioselectivity can be a challenge and depends heavily on the directing effects of other substituents. A more specialized method involves the use of NF4BF4 in an electrophilic substitution reaction. google.com

Nucleophilic aromatic substitution (SNAr) offers an alternative route, particularly when a suitable leaving group (such as a nitro or chloro group) is positioned ortho or para to a strong electron-withdrawing group. google.com For instance, reacting a precursor with potassium fluoride (B91410) in the presence of a phase transfer catalyst can introduce the fluorine atom. google.com

| Method | Reagents | Key Features |

| Balz-Schiemann Reaction | 1. NaNO₂, HCl 2. HBF₄, heat | Proceeds via a diazonium salt; good for single fluorine introduction. |

| Electrophilic Fluorination | NFSI, Selectfluor®, NF₄BF₄ | Direct fluorination of the aromatic ring; regioselectivity is key. google.com |

| Nucleophilic Aromatic Substitution | KF, Phase Transfer Catalyst | Requires an activated aromatic ring with a good leaving group. google.com |

Formation of the Thiophenol Moiety

The introduction of the mercapto group can be accomplished through various synthetic transformations. A common strategy involves the reduction of a sulfonyl chloride. For example, 2-fluorobenzenesulfonyl chloride can be treated with a reducing agent like zinc dust in an acidic medium to yield 2-fluorothiophenol. An alternative is the use of sodium hydrosulfide (B80085) (NaSH) to displace the sulfonyl chloride group.

Another widely used method is the Leuckart thiophenol synthesis , which involves the reaction of a diazonium salt with potassium ethyl xanthate, followed by hydrolysis. This method is particularly useful when starting from an aniline precursor.

Alternatively, a thiophenol can be prepared from a corresponding halogenated precursor via a metal-catalyzed coupling reaction or by reaction with a sulfur nucleophile. For instance, a bromo- or iodo-substituted precursor could be reacted with a thiolating agent in the presence of a palladium or copper catalyst.

| Method | Starting Material | Reagents |

| Reduction of Sulfonyl Chloride | 2-Fluorobenzenesulfonyl chloride | Zn/H⁺ or NaSH |

| Leuckart Thiophenol Synthesis | 2-Fluoroaniline | 1. NaNO₂, HCl 2. KOC(=S)SEt 3. H₃O⁺ |

| From Halogenated Precursor | 2-Fluoro-5-bromobenzene | 1. Mg, THF 2. S₈ 3. H₃O⁺ |

Construction of the Propanone Side Chain

The propanone side chain is most commonly introduced via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. organic-chemistry.org This reaction involves treating the substituted aromatic precursor with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.org The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring. Both the fluorine and the thiol groups are ortho, para-directing.

An alternative approach to constructing the side chain could involve a Grignard reaction. A bromo- or iodo-substituted precursor could be converted to its Grignard reagent and then reacted with propanal, followed by oxidation of the resulting secondary alcohol to the ketone.

| Method | Reagents | Key Features |

| Friedel-Crafts Acylation | Propanoyl chloride or anhydride, AlCl₃ | Direct introduction of the acyl group; regioselectivity is crucial. organic-chemistry.orgkhanacademy.org |

| Grignard Reaction | 1. Mg, THF 2. Propanal 3. Oxidizing agent (e.g., PCC, DMP) | Multi-step process involving formation of a C-C bond and subsequent oxidation. |

Direct Synthetic Pathways

Based on the retrosynthetic analysis and precursor synthesis strategies, a direct synthetic pathway for this compound can be proposed. A highly convergent approach would involve the Friedel-Crafts acylation of a pre-functionalized aromatic ring.

Friedel-Crafts Acylation and Related Aromatic Functionalization Techniques

A plausible direct synthesis would begin with a readily available starting material, such as 4-bromofluorobenzene. The synthesis could proceed as follows:

Thiol Introduction : The bromo group can be converted to a thiol. This can be achieved by first forming the Grignard reagent followed by reaction with elemental sulfur and subsequent acidic workup. To avoid unwanted side reactions, the thiol group might be protected, for instance, as a thioether (e.g., by reaction with methyl iodide), during the subsequent acylation step.

Friedel-Crafts Acylation : The resulting 2-fluoro-5-(methylthio)benzene would then undergo Friedel-Crafts acylation with propanoyl chloride and a Lewis acid catalyst like aluminum chloride. khanacademy.org The ortho, para-directing nature of both the fluorine and the methylthio group would direct the incoming acyl group to the desired position, ortho to the fluorine and meta to the methylthio group.

Deprotection : Finally, deprotection of the methylthio group would yield the target molecule, this compound. This can often be achieved using reagents like sodium in liquid ammonia (B1221849) or with strong acids.

The success of this pathway is contingent on the careful control of reaction conditions to ensure the desired regioselectivity and to avoid potential side reactions, such as dehalogenation or polymerization, which can be issues with sensitive substrates in Friedel-Crafts reactions. stackexchange.com

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Thiolation | 1. Mg, THF 2. S₈ 3. H₃O⁺ | 4-Fluoro-3-mercaptophenol |

| 2 | Protection (optional) | CH₃I, base | 4-Fluoro-3-(methylthio)benzene |

| 3 | Friedel-Crafts Acylation | Propanoyl chloride, AlCl₃ | 1-(2-Fluoro-5-(methylthio)phenyl)propan-1-one |

| 4 | Deprotection (if protected) | Na/NH₃(l) or HBr/AcOH | This compound |

Transition Metal-Catalyzed Coupling Reactions for C-S and C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds. thermofisher.cnresearchgate.net For the synthesis of this compound, these reactions could be employed to introduce either the mercapto group or the propanoyl group.

C-S Bond Formation: Palladium and copper-catalyzed reactions are particularly effective for creating aryl sulfides. rsc.orgrsc.org One potential strategy involves the coupling of a suitably protected thiol equivalent with a di-halogenated precursor like 1-bromo-2-fluoro-5-iodobenzene. Catalytic systems, often employing palladium catalysts with specific ligands, can selectively form the C-S bond. rsc.org The use of sulfur surrogates in these reactions is also a growing area of interest, as they can circumvent the challenges associated with the volatility and odor of thiols. rsc.org

C-C Bond Formation: The introduction of the propanoyl group can be achieved via well-established transition metal-catalyzed reactions such as the Heck, Suzuki, or Negishi couplings. thermofisher.cnustc.edu.cn For instance, a Friedel-Crafts acylation on a pre-formed 2-fluoro-5-mercaptophenyl derivative is a classic approach. However, modern cross-coupling methods offer milder conditions and greater functional group tolerance. A palladium-catalyzed carbonylative coupling of an aryl halide with an organometallic reagent in the presence of carbon monoxide could install the ketone functionality directly.

| Coupling Type | Catalyst System (Example) | Reactants (Hypothetical) | Key Advantage |

| C-S Coupling | Pd(dba)2 / Xantphos | 1-Bromo-2-fluoro-5-iodobenzene + Thiol Surrogate | High regioselectivity under mild conditions. rsc.org |

| C-C Coupling | PdCl2(PPh3)2 | 1-(2-Fluoro-5-iodophenyl)ethan-1-one + Propionyl Chloride | Efficient formation of the propanoyl side chain. |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. nih.gov The presence of the fluorine atom in the target molecule is particularly significant, as fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. nih.govstackexchange.com

A plausible synthetic route would involve the reaction of a precursor like 1,2-difluoro-4-propanoylbenzene with a sulfur nucleophile, such as sodium sulfide (B99878) or a protected thiol. The high electronegativity of the fluorine atoms and the electron-withdrawing effect of the ketone group would facilitate the substitution reaction. The regioselectivity of this substitution is a critical aspect to control.

Optimization of Reaction Conditions and Yields

The success of any synthetic strategy hinges on the careful optimization of reaction conditions to maximize yield and purity.

The choice of solvent can dramatically influence the rate and selectivity of both transition metal-catalyzed and SNAr reactions. researchgate.net In SNAr reactions, polar aprotic solvents like DMSO or DMF are often preferred as they can solvate the cation of the nucleophile, thereby increasing its reactivity. researchgate.net For transition metal-catalyzed couplings, the choice of solvent depends on the specific catalytic system and substrates.

Temperature is another critical parameter. While higher temperatures can increase reaction rates, they can also lead to undesired side reactions and decomposition. Precise temperature control is therefore essential for achieving optimal results.

In transition metal-catalyzed reactions, the choice of both the metal center and the supporting ligands is crucial. nih.gov For C-S bond formation, palladium and copper catalysts are common, with ligands such as Xantphos or Josiphos often being used to enhance catalytic activity and selectivity. rsc.orgrsc.org Ligand design plays a pivotal role in tuning the electronic and steric properties of the catalyst, which in turn influences the reaction outcome. nih.gov

The synthesis of this compound presents significant challenges in controlling both regioselectivity and chemoselectivity.

Regioselectivity: In an SNAr reaction on a difluorinated precursor, the position of the incoming nucleophile must be controlled. The directing effects of the existing substituents on the ring will play a crucial role.

Chemoselectivity: The presence of both a ketone and a thiol (or a precursor) in the molecule requires careful selection of reagents that will not react with both functional groups. nih.govacs.org For example, when introducing the mercapto group, reaction conditions must be chosen to avoid undesired reactions at the carbonyl group of the ketone. mdpi.com

| Parameter | Influence on Synthesis | Example Optimization |

| Solvent | Reaction rate and selectivity. researchgate.net | Using a polar aprotic solvent like DMF for an SNAr reaction to enhance nucleophilicity. |

| Temperature | Balances reaction rate against side reactions. | Running a cross-coupling reaction at the lowest effective temperature to minimize byproducts. |

| Catalyst/Ligand | Controls activity and selectivity in cross-coupling. nih.gov | Screening various phosphine (B1218219) ligands to find the optimal one for a specific C-S bond formation. |

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. mdpi.com For the synthesis of this compound, several green approaches can be considered.

The use of water as a solvent in transition metal-catalyzed reactions is a growing area of research, offering a more environmentally benign alternative to traditional organic solvents. researchgate.net Additionally, developing catalytic systems that are highly efficient allows for lower catalyst loadings, reducing waste and cost. The use of mechanochemistry, where reactions are carried out by grinding solids together, can also reduce or eliminate the need for solvents. nih.gov

Atom economy is another key principle of green chemistry. Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a primary goal. chemistryviews.org For instance, developing catalytic C-H activation strategies to directly introduce the propanoyl or mercapto groups onto the aromatic ring would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. cas.cn The use of renewable feedstocks and energy-efficient reaction conditions are also important considerations in developing a truly sustainable synthesis. innoget.com

Comprehensive Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS data is crucial for confirming the elemental composition of a molecule with high accuracy. For 1-(2-Fluoro-5-mercaptophenyl)propan-1-one (molecular formula C₉H₉FOS), HRMS would provide a measured mass-to-charge ratio (m/z) that closely matches the theoretical exact mass. Analysis of the fragmentation pattern in the mass spectrum would further help to confirm the structure by identifying characteristic losses of fragments such as the propanoyl group or parts of the substituted phenyl ring. However, no such experimental data has been published or made available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. The analysis would typically involve a suite of 1D and 2D NMR experiments.

Advanced 1D NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR)

¹H NMR: Would show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals would correspond to the ethyl protons of the propanoyl group and the protons on the aromatic ring.

¹³C NMR: Would reveal the number of chemically distinct carbon atoms, including the carbonyl carbon, the carbons of the ethyl group, and the carbons of the fluoromercaptophenyl ring.

¹⁹F NMR: Would provide a specific signal for the fluorine atom, with its chemical shift and coupling to nearby protons offering key structural information.

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, for instance, between the methylene (B1212753) and methyl protons of the propanoyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular skeleton, such as the connection of the propanoyl group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, which can be useful for conformational analysis.

Dynamic NMR Studies (If applicable for conformational analysis)

If the molecule were to exhibit conformational isomerism, such as restricted rotation around the aryl-carbonyl bond, dynamic NMR studies at different temperatures could provide information on the energy barriers of these processes. No information regarding such studies was found.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:

A strong C=O (carbonyl) stretching band.

S-H (thiol) stretching, which is typically weak.

C-F stretching.

Aromatic C-H and C=C stretching.

Aliphatic C-H stretching from the propanoyl group.

A detailed analysis of these spectra would provide a vibrational fingerprint of the molecule. No experimentally recorded IR or Raman spectra for this specific compound are currently available.

X-ray Crystallography for Solid-State Structure Determination (If applicable)

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the thiol group. The search for crystallographic data for this compound did not yield any results.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

The purity of this compound is critical for its application in research and synthesis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in assessing the purity and separating potential isomers of this compound. These methods offer high resolution and sensitivity, allowing for the detection and quantification of impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a primary method for analyzing non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Due to the presence of a ketone, a fluoro, and a mercapto group on an aromatic ring, this compound exhibits moderate polarity, making it well-suited for reverse-phase analysis.

For the analysis of aromatic ketones, C8 and C18 columns are widely used. amazonaws.combme.hu The choice of a mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, allows for the fine-tuning of the retention time and separation efficiency. amazonaws.combme.hu The inclusion of fluorinated stationary phases can offer alternative selectivity for fluorinated aromatic compounds, potentially enhancing the separation of isomers or closely related impurities. chromatographyonline.com Detection is commonly achieved using a UV detector, as the aromatic ring and ketone carbonyl group are strong chromophores.

A summary of typical HPLC conditions for the analysis of a compound like this compound is presented below:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Under these conditions, the main peak corresponding to this compound would be expected to elute with a characteristic retention time. The presence of other peaks would indicate impurities, which could be starting materials, byproducts of the synthesis, or degradation products.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is amenable to GC analysis, likely with derivatization of the thiol group to improve volatility and peak shape. GC is particularly useful for separating positional isomers and for detecting volatile impurities.

For the analysis of sulfur-containing aromatic compounds, a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is often employed. tdi-bi.com This type of column provides good resolution for a wide range of aromatic compounds. Detection can be performed using a Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer (MS) for definitive identification of the main component and any impurities. tdi-bi.com A Sulfur Chemiluminescence Detector (SCD) can also be used for selective and sensitive detection of sulfur-containing compounds. acs.orgresearchgate.net

A summary of typical GC conditions for the analysis of a compound like this compound is presented below:

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

| Injection Mode | Splitless |

Isomer Separation

The synthesis of this compound could potentially result in the formation of positional isomers, for example, where the fluoro or mercapto groups are at different positions on the phenyl ring. Both HPLC and GC, with their high resolving power, are capable of separating such isomers. Chiral chromatography, a specialized form of HPLC, would be necessary to separate enantiomers if a chiral center is present and the synthesis is not stereospecific. amazonaws.commdpi.comshimadzu.com

Despite a comprehensive search for scientific literature, no specific computational or theoretical investigations on the chemical compound this compound were found. As a result, the generation of a detailed article with specific research findings, data tables, and in-depth analysis for the requested sections is not possible at this time.

The provided search results discuss the general effects of fluorine and other substituents on the electronic properties of various aromatic systems. For instance, studies show that fluorine substituents, due to their high electronegativity, act as strong electron-withdrawing groups, which can significantly influence the electronic structure and reactivity of a molecule. mdpi.comresearchgate.netnih.gov This is often observed through changes in NMR chemical shifts and the energies of frontier molecular orbitals. mdpi.comnih.gov The presence of such substituents can alter the electron density distribution on the aromatic ring, affecting its reactivity and interaction with other molecules. nih.govmdpi.com

However, without specific studies on this compound, any discussion would be purely speculative and would not adhere to the user's strict requirement for factual, data-driven content based on existing research for this particular compound. Therefore, the following sections of the requested article cannot be completed:

Computational and Theoretical Investigations of 1 2 Fluoro 5 Mercaptophenyl Propan 1 One

Influence of Fluorine and Thiol Substituents on Aromatic Ring Reactivity and Electronic Properties(as it pertains specifically to 1-(2-Fluoro-5-mercaptophenyl)propan-1-one)

To provide the requested article, published research containing computational and theoretical data for this compound would be required.

Chemical Reactivity and Transformations of 1 2 Fluoro 5 Mercaptophenyl Propan 1 One

Reactions Involving the Ketone Moiety

The ketone group in 1-(2-Fluoro-5-mercaptophenyl)propan-1-one is a key site for a variety of chemical transformations, including nucleophilic additions, reductions, and reactions involving the adjacent alpha-protons.

Nucleophilic Addition and Reduction Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. A primary example of this is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, with the choice of reagent often influencing the stereochemical outcome.

Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, which upon protonation yields the corresponding alcohol. For prochiral ketones like this compound, this reduction leads to the formation of a new stereocenter.

| Reducing Agent | Solvent | Typical Product |

| Sodium Borohydride (NaBH₄) | Methanol (B129727)/Ethanol | 1-(2-Fluoro-5-mercaptophenyl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 1-(2-Fluoro-5-mercaptophenyl)propan-1-ol |

This table illustrates common reagents for the reduction of the ketone functionality.

Carbonyl Condensation Reactions and Enolate Chemistry

The presence of alpha-hydrogens on the carbon atom adjacent to the carbonyl group allows for the formation of an enolate under basic conditions. This enolate is a powerful nucleophile and can participate in a range of carbonyl condensation reactions, such as the aldol (B89426) condensation. fiveable.meslideshare.net

In a mixed or crossed aldol condensation, the enolate of this compound can react with an aldehyde or another ketone. libretexts.org To favor the desired crossed product, the reaction is often designed such that the other carbonyl compound cannot form an enolate itself (e.g., benzaldehyde) and is used in excess. researchgate.net

| Reactant | Base | Product Type |

| Benzaldehyde | NaOH, Ethanol/Water | α,β-unsaturated ketone (chalcone derivative) |

| Acetone | LDA, THF | β-hydroxy ketone |

This table provides examples of potential carbonyl condensation reactions.

Stereoselective Transformations of the Ketone

The reduction of the prochiral ketone in this compound can be performed stereoselectively to favor the formation of one enantiomer of the resulting alcohol over the other. wikipedia.org This is often achieved using chiral reducing agents or catalysts. A well-established method is the use of chiral oxazaborolidine catalysts, as developed by Corey, Bakshi, and Shibata (CBS). wikipedia.org

Furthermore, enzymatic reductions using ketoreductases (KREDs) offer a highly selective method for producing chiral alcohols. acs.orgalaska.edu Different enzymes can selectively produce either the (R)- or (S)-enantiomer of the alcohol. acs.orgalaska.edu The presence of a fluorine atom alpha to the carbonyl group can influence the stereochemical outcome of these reductions. acs.orgalaska.edu

| Method | Catalyst/Enzyme | Typical Enantiomeric Excess (ee) |

| CBS Reduction | (R)-CBS catalyst with BH₃ | >90% for (R)-alcohol |

| Enzymatic Reduction | Ketoreductase (e.g., KRED-110) | >95% for one enantiomer |

This table showcases methods for the stereoselective reduction of the ketone.

Reactions Involving the Thiol Group

The thiol (-SH) group is another highly reactive site within the molecule, known for its nucleophilicity and susceptibility to oxidation. nih.gov

Oxidation Reactions to Disulfides, Sulfoxides, and Sulfones

Thiols can be readily oxidized to various sulfur-containing functional groups. chemistrysteps.com Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), can convert the thiol to a disulfide, forming a new sulfur-sulfur bond. wikipedia.orglibretexts.org

Stronger oxidizing agents, like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄), can further oxidize the sulfur atom to a sulfoxide (B87167) and then to a sulfone. chemistrysteps.com

| Oxidizing Agent | Product |

| Iodine (I₂) | 1,1'-(disulfanediylbis(2-fluoro-5,1-phenylene))bis(propan-1-one) (a disulfide) |

| Hydrogen Peroxide (H₂O₂) | Corresponding disulfide or sulfoxide (depending on conditions) mdpi.com |

| m-CPBA (1 equivalent) | 1-(2-Fluoro-5-(sulfinyl)phenyl)propan-1-one (a sulfoxide) |

| m-CPBA (2 equivalents) | 1-(2-Fluoro-5-(sulfonyl)phenyl)propan-1-one (a sulfone) |

This table summarizes the oxidation products of the thiol group with different reagents.

Thiol-Ene and Thiol-Yne Click Chemistry

The thiol group is an excellent participant in "click chemistry," particularly in thiol-ene and thiol-yne reactions. nih.gov These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions. wikipedia.orgalfa-chemistry.com

In a thiol-ene reaction, the thiol adds across a double bond (ene) in an anti-Markovnikov fashion, typically initiated by radicals or light. wikipedia.org Similarly, in a thiol-yne reaction, the thiol adds across a triple bond (yne). wikipedia.org Aromatic thiols can readily participate in these reactions. rsc.org With alkynes, both mono- and di-addition products are possible, depending on the reaction conditions and the structure of the alkyne. wikipedia.org

| Reaction Type | Reactant | Initiator | Product |

| Thiol-Ene | 1-Octene | AIBN or UV light | Thioether |

| Thiol-Yne (mono-addition) | Phenylacetylene | Radical initiator | Vinyl sulfide (B99878) wikipedia.org |

| Thiol-Yne (di-addition) | Propiolic acid | Base catalysis | Dithioacetal derivative researchgate.net |

This table illustrates the application of the thiol group in click chemistry reactions.

Nucleophilic Reactions of the Thiolate Anion

The thiol group (-SH) is acidic and can be readily deprotonated by a base to form the corresponding thiolate anion (-S⁻). This anion is a potent nucleophile and can undergo a variety of reactions, primarily S-alkylation and S-acylation, to form new sulfur-carbon bonds.

S-Alkylation and S-Acylation: The thiolate, generated in situ, can react with various electrophiles. For instance, treatment with alkyl halides (R-X) leads to the formation of thioethers. Similarly, reaction with acyl chlorides (R-C(O)Cl) or acid anhydrides yields thioesters. These reactions are fundamental for introducing a wide range of functional groups onto the sulfur atom.

Reaction with Alkyl Halides: Ar-S⁻ + R-X → Ar-S-R + X⁻ (where Ar = 2-fluoro-5-propanoylphenyl)

Reaction with Acyl Chlorides: Ar-S⁻ + R-C(O)Cl → Ar-S-C(O)R + Cl⁻

The efficiency of these reactions is influenced by factors such as the nature of the solvent, the base used for deprotonation, and the reactivity of the electrophile.

Table 1: Representative Nucleophilic Reactions of the Thiolate Anion

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| S-Alkylation | Methyl Iodide (CH₃I) | Thioether (S-methyl derivative) |

| S-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Thioether (S-benzyl derivative) |

| S-Acylation | Acetyl Chloride (CH₃COCl) | Thioester (S-acetyl derivative) |

Coordination Chemistry and Metal Chelation Studies

The presence of multiple heteroatoms (sulfur, oxygen, and fluorine) in this compound gives it the potential to act as a ligand in coordination chemistry. The thiol or thiolate group, the carbonyl oxygen, and the fluorine atom can all serve as potential donor sites for metal ions.

The molecule can function as a monodentate ligand, coordinating to a metal center through the sulfur atom. More complex coordination modes are also possible. For example, it could act as a bidentate chelating agent, coordinating through both the sulfur and the carbonyl oxygen to form a stable five-membered chelate ring with a metal ion. The fluorine atom, while generally a weak coordinator, might participate in interactions with certain metal centers. nih.gov

The formation of such metal complexes can significantly alter the chemical and physical properties of the parent molecule. The specific coordination behavior would depend on the nature of the metal ion, the solvent system, and the reaction conditions. nih.govyoutube.com

Tautomeric Equilibrium Investigations (Thiol-Thione)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov For this compound, two principal tautomeric equilibria can be considered: thiol-thione and keto-enol tautomerism.

Thiol-Thione Tautomerism: While aromatic thiols predominantly exist in the thiol form, the possibility of tautomerization to a thione (or thioketone) form in the ring can be considered, although it is generally unfavorable for simple aromatic thiols. nih.govscispace.com The stability is overwhelmingly shifted towards the aromatic thiol form. researchgate.net

Keto-Enol Tautomerism: The propanone side chain can exhibit keto-enol tautomerism, where a proton migrates from the α-carbon to the carbonyl oxygen, forming an enol.

Ar-C(O)-CH₂CH₃ (keto) ⇌ Ar-C(OH)=CHCH₃ (enol)

In simple ketones, the keto form is typically more stable and predominates in the equilibrium mixture. nih.govencyclopedia.pub The position of this equilibrium can be influenced by solvent polarity and temperature. researchgate.net Spectroscopic techniques like NMR would be essential to determine the relative populations of the keto and enol forms under various conditions. encyclopedia.pub

Reactions Involving the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it relatively inert. mdpi.com However, under specific conditions, it can be activated and functionalized.

C-F Bond Activation and Functionalization (If applicable)

Activation of the C(sp²)-F bond in fluoroaromatic compounds is a challenging but important transformation in organic synthesis. mdpi.com It typically requires the use of transition-metal catalysts (e.g., complexes of nickel, palladium, or cobalt) or very strong nucleophiles under harsh conditions. nih.govresearchgate.netresearchgate.net These methods facilitate processes like hydrodefluorination (replacement of -F with -H), or cross-coupling reactions where the fluorine atom is replaced by other functional groups. mdpi.com The presence of other functional groups in this compound would need to be considered, as they might compete for reaction at the metal center. researchgate.net

Influence of Fluorine on Aromatic Electrophilic/Nucleophilic Substitution

The fluorine atom significantly influences the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution reactions through a combination of inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring, making it less reactive towards electrophilic attack compared to benzene (B151609). researchgate.net

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic π-system. This resonance effect directs incoming electrophiles to the ortho and para positions.

In the case of electrophilic aromatic substitution, the deactivating inductive effect generally outweighs the directing resonance effect, leading to slower reaction rates. For nucleophilic aromatic substitution, the strong electron-withdrawing nature of fluorine activates the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the fluorine. masterorganicchemistry.comyoutube.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The regiochemical outcome of substitution on the benzene ring of this compound is controlled by the directing effects of the three existing substituents.

Directing Effects of Substituents:

-F (Fluoro): Ortho-, para-directing, deactivating. researchgate.net

-SH (Mercapto): Ortho-, para-directing, activating.

-C(O)CH₂CH₃ (Propanoyl): Meta-directing, deactivating.

Electrophilic Aromatic Substitution (EAS): For electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions, the substitution pattern will be a result of the combined influence of these groups. youtube.comyoutube.commasterorganicchemistry.com The powerful ortho-, para-directing influence of the mercapto group and the weaker ortho-, para-directing effect of the fluorine atom will compete with the meta-directing effect of the propanoyl group. The most likely positions for electrophilic attack are the carbons ortho to the strongly activating mercapto group. Steric hindrance from the adjacent propanoyl group may also play a role in favoring one position over another.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires a leaving group (like a halogen) and the presence of strong electron-withdrawing groups on the ring to stabilize the negatively charged intermediate (Meisenheimer complex). nih.govyoutube.com In this molecule, the fluorine atom could potentially act as a leaving group. The reaction would be facilitated by the deactivating propanoyl group, especially if it is positioned ortho or para to the fluorine, which it is not in this isomer. Therefore, SNAr reactions involving the displacement of fluorine would likely require forcing conditions. youtube.com

Table 2: Summary of Substituent Effects on Aromatic Substitution

| Substituent | Type | Effect on Ring Reactivity (EAS) | Directing Influence (EAS) |

|---|---|---|---|

| -F | Halogen | Deactivating | Ortho, Para |

| -SH | Mercapto | Activating | Ortho, Para |

Selective Derivatization for Enhanced Synthetic Versatility

The synthetic utility of this compound is significantly enhanced by the presence of two distinct and reactive functional groups: a thiol (-SH) and a ketone (C=O). The strategic and selective derivatization of these groups allows for the generation of a diverse array of molecular structures, paving the way for various applications in chemical synthesis. The reactivity of each site can be independently addressed through the careful selection of reagents and reaction conditions, a concept known as chemoselectivity.

The mercapto group, being the sulfur analog of a hydroxyl group, exhibits unique reactivity. Aromatic thiols, in particular, are more acidic than their alcohol counterparts, which facilitates the formation of a nucleophilic thiolate anion in the presence of a base. This thiolate is a key intermediate for a variety of functional group transformations.

Conversely, the propiophenone (B1677668) moiety contains a carbonyl group and acidic α-protons, both of which are sites for chemical modification. The carbonyl group can undergo nucleophilic addition and reduction, while the α-protons can be removed to form an enolate, another powerful synthetic intermediate. The ortho-fluoro substituent exerts an electron-withdrawing inductive effect, which can modulate the reactivity of the aromatic ring and the acidity of the thiol group.

Derivatization of the Thiol Group

The high nucleophilicity of the corresponding thiolate allows for a range of selective modifications at the sulfur atom.

S-Alkylation: In the presence of a mild base, the thiol group is deprotonated to form a thiolate, which readily participates in nucleophilic substitution reactions with alkyl halides to yield thioethers. This reaction is generally high-yielding and tolerates a wide variety of alkylating agents.

S-Acylation: The thiolate can also react with acylating agents, such as acyl chlorides or anhydrides, to produce thioesters. Thioesters are valuable intermediates in their own right, for instance, in the synthesis of ketones.

Oxidation to Disulfides: Mild oxidizing agents, such as iodine or air in the presence of a catalyst, can induce the coupling of two thiol molecules to form a disulfide bridge. chemistrysteps.com This reversible reaction is a common transformation for thiols. chemistrysteps.comlibretexts.org

Oxidation to Sulfonic Acids: The use of strong oxidizing agents can lead to the oxidation of the thiol group to the more highly oxidized states of sulfinic or sulfonic acids. chemistrysteps.com

The following table summarizes these selective derivatizations of the thiol group:

| Reaction Type | Reagent(s) | Product Functional Group |

| S-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Thioether (-S-R) |

| S-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Thioester (-S-CO-R) |

| Oxidation (Mild) | I₂, air (catalytic) | Disulfide (-S-S-) |

| Oxidation (Strong) | H₂O₂, KMnO₄ | Sulfonic Acid (-SO₃H) |

Transformations of the Propiophenone Moiety

The ketone functional group of this compound can also be selectively transformed.

Selective Carbonyl Reduction: The ketone can be reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent that is often used for the selective reduction of ketones and aldehydes and is generally compatible with the presence of a thiol group. wikipedia.org

Reactions via Enolate Formation: The protons on the carbon atom alpha to the carbonyl group are acidic and can be removed by a strong base to form an enolate ion. This nucleophilic intermediate can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds at the α-position.

Reductive Amination: The carbonyl group can be converted into an amine through reductive amination. researchgate.net This reaction typically involves the formation of an imine intermediate by reaction with an amine, followed by reduction.

These transformations are outlined in the table below:

| Reaction Type | Reagent(s) | Product Functional Group |

| Carbonyl Reduction | Sodium borohydride (NaBH₄), Methanol | Secondary Alcohol (-CH(OH)-) |

| Enolate Reaction | Strong base (e.g., LDA), Electrophile (e.g., Alkyl halide) | α-Substituted Ketone |

| Reductive Amination | Amine (e.g., NH₃), Reducing agent (e.g., NaBH₃CN) | Amine (-CH(NH₂)-) |

The ability to selectively derivatize either the thiol or the ketone functional group of this compound, or both, provides a powerful platform for the synthesis of a wide range of more complex molecules with potential applications in various fields of chemical research.

Applications As a Versatile Synthetic Building Block and Material Precursor

Precursor in the Synthesis of Complex Organic Molecules

The combination of a nucleophilic thiol (-SH) and an electrophilic ketone (=O) within the same molecule, along with the influence of the fluorine atom on the aromatic ring's reactivity, makes 1-(2-Fluoro-5-mercaptophenyl)propan-1-one a promising starting material for the synthesis of various heterocyclic compounds. The thiol group can readily participate in reactions such as thiazole (B1198619) synthesis, while the ketone can be a handle for creating diverse carbon-carbon and carbon-heteroatom bonds.

For instance, the intramolecular condensation between the thiol and ketone moieties under specific conditions could lead to the formation of benzothiophene (B83047) derivatives, a core structure in many pharmaceuticals and organic materials. Furthermore, the phenyl ring, activated by the fluorine atom, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of additional functionalities.

Role in Polymer Chemistry

While no specific polymers derived from this compound are documented, its structure suggests potential roles in polymer chemistry. The mercapto group is a well-known chain transfer agent in radical polymerization, which could be utilized to control the molecular weight and architecture of polymers.

Moreover, the thiol group can undergo thiol-ene "click" reactions, a highly efficient and orthogonal conjugation method. This would allow for the incorporation of this fluorinated building block into various polymer backbones or as a pendant group, potentially imparting specific properties such as altered solubility, thermal stability, or refractive index to the resulting material.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Technique | Potential Role of the Compound | Resulting Polymer Feature |

| Radical Polymerization | Chain Transfer Agent | Controlled Molecular Weight |

| Thiol-ene Polymerization | Monomer/Cross-linker | Network Formation, Functionalization |

| Polycondensation | Monomer (with suitable co-monomer) | Incorporation of Fluoro and Thiol Groups |

Development of Chemical Probes and Sensory Materials

The thiol group is known for its ability to bind to heavy metal ions. This property could be harnessed to develop chemical sensors based on this compound. Upon binding of a metal ion, a change in the molecule's photophysical properties, such as fluorescence or UV-Vis absorbance, could be observed, forming the basis of a detection mechanism. The fluorine atom could also modulate the electronic properties of the aromatic ring, potentially fine-tuning the sensitivity and selectivity of such a sensor.

Ligand Design for Organometallic Catalysis

The presence of both a soft donor (sulfur) and a hard donor (oxygen from the ketone) makes this compound a potential candidate for a bidentate ligand in organometallic chemistry. Such a ligand could coordinate to a metal center, forming a stable complex that could exhibit catalytic activity. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned by the electron-withdrawing fluorine atom on the aromatic ring.

Table 2: Potential Metal Coordination and Catalytic Applications

| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |

| Palladium(II) | S, O-bidentate | Cross-coupling reactions |

| Platinum(II) | S, O-bidentate | Hydrosilylation |

| Rhodium(I) | S, O-bidentate | Hydroformylation |

Advanced Methodologies for Studying the Chemistry of 1 2 Fluoro 5 Mercaptophenyl Propan 1 One

Kinetic Studies of Key Reactions

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. mt.com By measuring how reaction rates change with variables like concentration, temperature, and catalysts, chemists can develop a quantitative understanding of a reaction's behavior. solubilityofthings.com This information is vital for optimizing reaction conditions to maximize product yield and minimize reaction times. mt.com

For 1-(2-fluoro-5-mercaptophenyl)propan-1-one, a key reaction of interest would be the S-alkylation of the mercapto group, a common transformation for thiols. A hypothetical kinetic study of the reaction with an alkyl halide (e.g., methyl iodide) would involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions.

Hypothetical Kinetic Data for S-alkylation:

The rate law for such a reaction could be determined by systematically varying the initial concentrations of the reactants. For instance, if the reaction is found to be first order in both this compound and methyl iodide, the rate law would be expressed as:

Rate = k[this compound][Methyl Iodide]

The following interactive table illustrates hypothetical data from such a kinetic experiment.

| Experiment | Initial [Thiol] (M) | Initial [CH₃I] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

From this data, the rate constant (k) could be calculated, providing a fundamental measure of the reaction's speed under the specified conditions. Further studies could investigate the effect of temperature to determine the activation energy, offering deeper insight into the reaction's energy profile.

Mechanistic Investigations using Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating its mechanism. fiveable.meias.ac.in By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/D), the fate of that specific atom can be tracked using techniques like mass spectrometry or NMR spectroscopy. fiveable.me

Consider a hypothetical intramolecular cyclization reaction of a derivative of this compound. To determine whether the reaction proceeds via a specific pathway, the carbonyl carbon could be labeled with ¹³C. Analysis of the product's structure would reveal the final position of the labeled carbon, confirming or refuting a proposed mechanism.

Illustrative Isotopic Labeling Experiment:

If a proposed mechanism involves the carbonyl carbon becoming part of a newly formed ring, its location in the product can be pinpointed.

Reactant: this compound, labeled with ¹³C at the carbonyl carbon.

Reaction: Intramolecular cyclization to form a benzothiazine derivative.

Analysis: Mass spectrometry would show the product molecule with an increased mass corresponding to the ¹³C isotope. ¹³C NMR spectroscopy would show a signal at a chemical shift characteristic of the carbon's new environment in the ring structure.

The following table demonstrates the expected mass spectral data.

| Compound | Isotopic Label | Expected Molecular Ion Peak (m/z) |

| Starting Material | None | 198.04 |

| Starting Material | ¹³C at Carbonyl | 199.04 |

| Product | From ¹³C Labeled SM | 199.04 |

This method provides unambiguous evidence for bond-forming and bond-breaking events at the molecular level. ias.ac.in

In situ Spectroscopic Monitoring of Reaction Progress

In situ (in the reaction mixture) spectroscopic monitoring allows for real-time tracking of a chemical reaction as it happens, without the need for sampling and offline analysis. mt.com Techniques such as Fourier-transform infrared (FTIR), Raman, and NMR spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products. mt.comacs.org This approach is invaluable for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints precisely. rsc.org

For the synthesis of this compound, perhaps via a Friedel-Crafts acylation of 4-fluoro-thiophenol, an in situ FTIR probe could be inserted directly into the reactor. The progress of the reaction could be monitored by observing the disappearance of the C-H vibrational band of the acyl chloride and the appearance of the C=O stretching band of the ketone product.

Hypothetical Data from In situ FTIR Monitoring:

This real-time data allows for the creation of concentration profiles over time, which can be used for kinetic analysis and process optimization. rsc.org

| Time (minutes) | Reactant Peak Absorbance (cm⁻¹) | Product Peak Absorbance (cm⁻¹) | % Conversion |

| 0 | 1.20 | 0.00 | 0 |

| 10 | 0.95 | 0.25 | 21 |

| 30 | 0.50 | 0.70 | 58 |

| 60 | 0.10 | 1.10 | 92 |

| 90 | 0.01 | 1.19 | >99 |

This level of process understanding is crucial for ensuring reaction robustness and consistency, particularly during scale-up. mt.com

Flow Chemistry Applications for Continuous Synthesis and Process Optimization

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. amf.ch This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility and scalability. mt.comnih.gov

A continuous synthesis of this compound could be designed where streams of the reactants are pumped, mixed, and then passed through a heated tube or microreactor. The residence time in the reactor dictates the reaction time, and this can be precisely controlled by adjusting the flow rates. amf.ch

Comparison of Batch vs. Flow Synthesis (Hypothetical):

The ability to rapidly screen and optimize reaction parameters (temperature, pressure, residence time, stoichiometry) makes flow chemistry a powerful tool for process development. acs.org

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 4 hours | 15 minutes (residence time) |

| Temperature | 80 °C (reflux) | 120 °C (superheated) |

| Yield | 85% | 95% |

| Safety Profile | Risk of thermal runaway with large volumes | Minimized risk, small reaction volume |

| Scalability | Requires larger vessels, potential heat transfer issues | Achieved by running for longer time or using parallel reactors |

The adoption of flow chemistry can lead to more efficient, safer, and more consistent manufacturing processes for fine chemicals like this compound. researchgate.net

Future Perspectives and Uncharted Research Avenues

Exploration of Novel and Efficient Synthetic Routes

The synthesis of 1-(2-fluoro-5-mercaptophenyl)propan-1-one has not been extensively documented, presenting a significant opportunity for the development of new and efficient synthetic strategies. Future research could focus on multi-step syntheses starting from commercially available precursors, as well as the development of more convergent one-pot methodologies.

A plausible retrosynthetic analysis suggests that the target molecule could be assembled through various key bond formations. For instance, Friedel-Crafts acylation of a suitable fluoromercaptobenzene derivative would be a direct approach to introduce the propanone side chain. rsc.org However, the presence of the activating mercapto group and the deactivating, ortho-directing fluorine atom could lead to challenges in regioselectivity.

Alternative routes could involve the functionalization of a pre-existing acetophenone (B1666503) framework. For example, the introduction of the mercapto group onto a fluorinated propiophenone (B1677668) derivative via nucleophilic aromatic substitution or through a Newman-Kwart rearrangement followed by hydrolysis are viable avenues for exploration. The development of green synthetic methods, utilizing sustainable solvents and catalysts, would be a particularly valuable contribution. researchgate.net

Below is a table summarizing potential synthetic strategies that warrant investigation:

| Synthetic Strategy | Key Reaction | Potential Precursors | Anticipated Challenges |

|---|---|---|---|

| Friedel-Crafts Acylation | Electrophilic aromatic substitution | 4-Fluoro-3-mercaptopropiophenone, propionyl chloride/anhydride (B1165640) | Regioselectivity, catalyst poisoning by the sulfur atom |

| Nucleophilic Aromatic Substitution | SNAr | 1-(2,5-Difluorophenyl)propan-1-one, a sulfur nucleophile | Control of mono-substitution, potential for side reactions |

| Thiolation via Diazonium Salts | Sandmeyer-type reaction | 1-(5-Amino-2-fluorophenyl)propan-1-one | Stability of the diazonium salt, handling of thiolating agents |

| Metal-Catalyzed Cross-Coupling | Buchwald-Hartwig or Ullmann condensation | 1-(5-Bromo-2-fluorophenyl)propan-1-one, a thiol equivalent | Catalyst selection, optimization of reaction conditions |

Deeper Understanding of Structure-Reactivity Relationships and Mechanistic Pathways

The unique electronic and steric environment of this compound, created by the interplay of its functional groups, is expected to give rise to interesting reactivity patterns. The fluorine atom at the ortho position to the propanone group can influence the conformation and electrophilicity of the carbonyl group through steric and electronic effects. nih.gov The mercapto group, a versatile functional handle, can participate in a wide range of reactions, including oxidation to disulfides or sulfonic acids, and alkylation to form thioethers.

Future research should aim to elucidate the following:

The influence of the ortho-fluoro group on the reactivity of the carbonyl and mercapto functionalities. Conformational studies, supported by computational modeling, could reveal how the fluorine atom affects the orientation of the propanone side chain and the accessibility of the sulfur atom. nih.gov

The potential for intramolecular interactions. The proximity of the carbonyl and mercapto groups may facilitate intramolecular cyclization reactions under certain conditions, leading to the formation of novel heterocyclic systems.

The mechanistic pathways of its reactions. Detailed kinetic and mechanistic studies, including the use of isotopic labeling and computational chemistry, will be crucial for understanding the underlying principles governing its reactivity. researchgate.net For instance, investigating its behavior in nucleophilic aromatic substitution reactions could reveal interesting concerted or borderline mechanisms. nih.gov

Potential for Integration into Advanced Materials Science

The structural motifs present in this compound make it a promising candidate for integration into advanced materials. Organosulfur compounds are known for their unique electronic and optical properties, and their incorporation into polymers can lead to materials with applications in drug delivery and energy storage. mdpi.comnih.govresearchgate.netdtlab-ntu.com

Uncharted research avenues in this area include:

Development of novel polymers. The mercapto group can be utilized as a site for polymerization, for example, through thiol-ene click chemistry, to create novel organosulfur-based polymers. researchgate.net The fluorine atom and the aromatic ketone could impart desirable properties such as thermal stability, altered solubility, and specific photophysical characteristics to the resulting polymers. researchgate.net

Synthesis of functional materials with tailored photophysical properties. Aromatic ketones are known to possess interesting photophysical properties. acs.org The introduction of fluorine and sulfur substituents could modulate these properties, leading to the development of new fluorescent probes or materials for optoelectronic applications. rsc.orgrsc.org

Creation of self-assembling monolayers (SAMs). The thiol group can anchor the molecule to gold surfaces, enabling the formation of SAMs. The fluorinated aromatic head group would then be exposed, potentially creating surfaces with unique wetting and electronic properties.

Development of Sustainable and Environmentally Benign Chemical Processes

Future research on this compound should prioritize the development of sustainable and environmentally benign chemical processes. This aligns with the broader goals of green chemistry to reduce waste, minimize energy consumption, and use renewable resources.

Key areas for investigation include:

Catalytic C-H activation. The development of catalytic systems that can directly functionalize the aromatic ring would provide a more atom-economical route to this compound and its derivatives, avoiding the use of pre-functionalized starting materials.

Use of green solvents and reaction conditions. Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis and modification of this compound would significantly reduce its environmental footprint.

Biocatalysis. The potential for using enzymes to catalyze specific transformations on the molecule, such as selective oxidation of the thiol or reduction of the ketone, should be investigated as a means to achieve high selectivity under mild conditions.

Exploration of Emerging Analytical and Computational Techniques for its Study

A thorough understanding of the properties and behavior of this compound will require the application of advanced analytical and computational techniques.

Future studies should leverage:

Advanced NMR spectroscopy. Due to the presence of fluorine, 19F NMR spectroscopy will be an invaluable tool for characterization and for studying the electronic environment of the molecule. nih.govrsc.org Furthermore, 33S NMR, although challenging, could provide unique insights into the sulfur atom's local environment. mdpi.comcdc.gov

High-resolution mass spectrometry. Tandem mass spectrometry techniques will be essential for the structural elucidation of reaction products and for studying fragmentation pathways, which can provide information about bond strengths and reactivity.

Computational chemistry. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict molecular geometries, electronic properties, and reaction mechanisms. nih.govemerginginvestigators.org These computational studies can guide experimental design and aid in the interpretation of experimental results, accelerating the exploration of this compound's chemical space. mdpi.comnih.gov

The following table outlines some key analytical and computational approaches for future studies:

| Technique | Application | Anticipated Insights |

|---|---|---|

| 19F NMR | Structural characterization, reaction monitoring | Information on the electronic environment of the fluorine atom, detection of subtle structural changes |

| 33S NMR | Probing the sulfur environment | Direct information on the chemical state of the sulfur atom |

| LC-MS/MS | Separation and identification of isomers and products | Structural elucidation of complex mixtures, fragmentation analysis |

| Density Functional Theory (DFT) | Calculation of molecular properties and reaction pathways | Prediction of stable conformations, electronic structure, reaction energetics, and spectroscopic parameters |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Fluoro-5-mercaptophenyl)propan-1-one?

- Answer : The compound can be synthesized via Friedel-Crafts acylation, where a propanoyl group is introduced to the aromatic ring. For the fluorinated mercaptophenyl moiety, protective strategies for the thiol group (e.g., using tert-butyl disulfide) may be necessary to prevent oxidation during synthesis. Post-synthetic deprotection under reductive conditions (e.g., TCEP) can regenerate the free thiol. Analogous methods are used for structurally related ketones, such as 1-(4-methoxyphenyl)propan-1-one derivatives .

- Key considerations : Monitor reaction progress via TLC or HPLC to ensure regioselectivity, especially given the electron-withdrawing fluorine substituent, which may alter reaction kinetics .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Answer :

- NMR spectroscopy : and NMR can confirm the substitution pattern and thiol proton environment.

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., S–H···O/F hydrogen bonds), as demonstrated for similar fluorinated propanones .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- FT-IR : Confirm carbonyl (C=O) stretching (~1700 cm) and thiol (-SH) absorption (~2550 cm).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the thiol group in this compound?

- Answer : Density Functional Theory (DFT) calculations can model the thiol’s nucleophilicity and redox potential. For example:

- Optimize the molecular geometry to assess steric/electronic effects from the fluorine substituent.

- Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks.

- Molecular docking may predict interactions with biological targets (e.g., enzymes with cysteine residues), as seen in studies on structurally related bioactive ketones .

Q. What experimental strategies mitigate oxidative instability of the thiol group during storage and handling?

- Answer :

- Storage : Use inert atmospheres (N/Ar) and antioxidants (e.g., BHT) in anhydrous solvents.

- Stability assays : Monitor degradation via HPLC under varying pH, temperature, and oxygen levels. Compare with fluorinated compounds lacking thiol groups to isolate oxidation pathways .

- Derivatization : Convert the thiol to a disulfide or thioether for long-term stability, reversing it prior to experimental use.

Q. How should researchers resolve contradictions in reported reactivity data for fluorinated arylpropanones?

- Answer :

- Control experiments : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst) to identify variables.

- Kinetic profiling : Use stopped-flow spectroscopy or microcalorimetry to compare reaction rates.

- Meta-analysis : Apply criteria from safety evaluation frameworks (e.g., RIFM guidelines) to assess data quality and relevance .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

- Answer :

- Thiol-specific probes : The -SH group can act as a Michael acceptor or form covalent bonds with cysteine residues in proteins, enabling targeted inhibition studies.

- Fluorine effects : Evaluate how fluorine’s electronegativity modulates bioavailability and metabolic stability, as seen in dihydrochalcones like phloretin .

- Biological assays : Pair synthetic analogs with varying substituents (e.g., -OCH vs. -F) in cytotoxicity or enzyme inhibition assays to map SAR trends.

Methodological Notes

- Synthetic protocols : Always validate purity (>95%) via HPLC before biological testing .

- Safety protocols : Handle thiol-containing compounds in fume hoods due to potential volatility and odor .

- Data reporting : Include crystallographic data (CCDC deposition codes) and computational parameters (basis sets, software versions) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.